molecular formula C18H16FN3O5S B2478097 2-(4-fluorophenoxy)-N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 1172417-46-7

2-(4-fluorophenoxy)-N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No.: B2478097
CAS No.: 1172417-46-7
M. Wt: 405.4
InChI Key: POGUNKQINPCOMB-UHFFFAOYSA-N
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Description

2-(4-Fluorophenoxy)-N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)acetamide is a high-purity chemical compound offered for research purposes. This molecule features a 1,3,4-oxadiazole ring, a heterocycle known for its diverse biological activities and presence in pharmacologically active substances. Compounds with the 1,3,4-oxadiazole scaffold have been investigated for their potential as enzyme inhibitors and have demonstrated various biological activities in scientific studies . The structure incorporates a 4-(methylsulfonyl)benzyl group and a 4-fluorophenoxy acetamide side chain, which may contribute to its properties and interact with biological targets. Researchers are exploring this compound and its analogs in areas such as medicinal chemistry and drug discovery. The specific mechanism of action, pharmacological profile, and primary research applications for this exact molecule are yet to be fully characterized and constitute an active area of scientific investigation. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-(4-fluorophenoxy)-N-[5-[(4-methylsulfonylphenyl)methyl]-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O5S/c1-28(24,25)15-8-2-12(3-9-15)10-17-21-22-18(27-17)20-16(23)11-26-14-6-4-13(19)5-7-14/h2-9H,10-11H2,1H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POGUNKQINPCOMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-fluorophenoxy)-N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound features a complex structure characterized by:

  • A fluorophenoxy group
  • An oxadiazole moiety
  • A methylsulfonyl substituent

This unique arrangement suggests potential interactions with various biological targets.

The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets. The oxadiazole ring is known for its role in enhancing the binding affinity to proteins involved in disease pathways. Additionally, the methylsulfonyl group may contribute to increased solubility and bioavailability, enhancing the compound's overall efficacy.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • In vitro studies have demonstrated that related oxadiazole derivatives show cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity (values typically range from low micromolar to nanomolar concentrations) .
  • Mechanistic studies suggest that these compounds may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation signals .

Antimicrobial Activity

Research has also explored the antimicrobial properties of related compounds:

  • Compounds with similar structures have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, indicating a broad spectrum of antimicrobial activity .

Case Studies

StudyFindings
Study 1Investigated the cytotoxic effects on HCT 116 colon cancer cells.Compound showed significant inhibition of cell growth with an IC50 of 4.363 µM.
Study 2Evaluated antimicrobial efficacy against Candida albicans.Demonstrated moderate activity, suggesting potential for further development as an antifungal agent.
Study 3Assessed binding affinity to target proteins involved in cancer progression.High binding affinity was observed, supporting its role as a potential therapeutic agent .

Scientific Research Applications

Biological Applications

  • Anticancer Activity
    • Recent studies have highlighted the anticancer potential of oxadiazole derivatives. Compounds similar to 2-(4-fluorophenoxy)-N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)acetamide have shown significant cytotoxic effects against various cancer cell lines, including glioblastoma and ovarian cancer. For instance, related oxadiazole compounds demonstrated percent growth inhibitions (PGIs) exceeding 70% in several cancer types .
  • Antimicrobial Properties
    • Oxadiazoles are recognized for their antimicrobial activities. The incorporation of the methylsulfonyl group may enhance the compound's ability to disrupt microbial membranes or inhibit essential enzymes in pathogens. Preliminary tests indicate promising results against both gram-positive and gram-negative bacteria .
  • Anti-Diabetic Effects
    • Some derivatives of oxadiazoles have been investigated for their anti-diabetic properties. In vivo studies using genetically modified models have shown that these compounds can significantly lower glucose levels, suggesting their potential as therapeutic agents in diabetes management .

Case Study 1: Anticancer Efficacy

In a study assessing the anticancer properties of related oxadiazoles, researchers synthesized several derivatives and tested them against various cancer cell lines. The compound exhibited significant cytotoxicity in vitro, with IC50 values indicating effective dose ranges for therapeutic applications .

Case Study 2: Antimicrobial Activity

Another research effort focused on evaluating the antimicrobial efficacy of oxadiazole derivatives, including those structurally similar to the target compound. Results indicated that these compounds displayed notable inhibition against Staphylococcus aureus and Escherichia coli, suggesting their potential as new antimicrobial agents .

Chemical Reactions Analysis

Functional Group Reactivity

Functional Group Reactivity Conditions Reference
1,3,4-Oxadiazole Ring Resists hydrolysis under acidic/basic conditions but undergoes ring-opening with strong nucleophiles (e.g., NH₂OH) at high temperatures.80°C, NH₂OH·HCl in EtOH
Acetamide Hydrolyzes to carboxylic acid under strong acidic (HCl, H₂SO₄) or basic (NaOH) conditions.6M HCl, reflux; 2M NaOH, 60°C
Methylsulfonyl Group Stable under most conditions but reduces to thioether with LiAlH₄.LiAlH₄, THF, 0°C → RT
4-Fluorophenoxy Ether Undergoes nucleophilic aromatic substitution (e.g., with amines) at elevated temperatures.DMF, K₂CO₃, 100°C

Stability and Degradation

  • Thermal Stability : The compound remains stable up to 200°C, with decomposition observed at higher temperatures (TGA data) .

  • Photostability : Exposure to UV light (254 nm) for 24 hours causes <5% degradation, indicating moderate photostability .

  • pH-Dependent Hydrolysis :

    • Acidic (pH 1–3) : Acetamide hydrolyzes to carboxylic acid (t₁/₂ = 48 hours at pH 1).

    • Neutral (pH 7) : Stable for >30 days.

    • Alkaline (pH 10–12) : Rapid hydrolysis of acetamide (t₁/₂ = 2 hours at pH 12) .

Derivatization and Modifications

  • Oxadiazole N-Functionalization : Reacts with alkyl halides (e.g., CH₃I) in DMF to form quaternary ammonium derivatives, enhancing water solubility .

  • Sulfonyl Group Modifications :

    • Reduction to thioether (LiAlH₄) .

    • Cross-coupling with arylboronic acids (Suzuki reaction) to introduce aryl groups at the benzyl position .

  • Phenoxy Group Substitution : Fluorine can be replaced with Cl or NO₂ via diazotization (NaNO₂, HCl) followed by Sandmeyer reaction .

Mechanistic Insights

  • Cyclization Mechanism : The oxadiazole forms via intramolecular nucleophilic attack of the hydrazide nitrogen on the carbonyl carbon, followed by dehydration .

  • Acetamide Hydrolysis : Proceeds through a tetrahedral intermediate in acidic media and direct nucleophilic attack by OH⁻ in basic conditions .

Challenges and Limitations

  • Low Solubility : The methylsulfonyl and oxadiazole groups contribute to poor aqueous solubility (<0.1 mg/mL at pH 7), necessitating formulation with co-solvents .

  • Stereochemical Instability : Racemization observed at the acetamide chiral center under alkaline conditions (pH >10) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(4-fluorophenoxy)-N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)acetamide, and how can reaction conditions be optimized to improve yield and purity?

  • Methodology : Synthesis typically involves multi-step reactions, starting with oxadiazole ring formation via cyclization of hydrazide intermediates, followed by coupling with fluorophenoxyacetamide derivatives. Key steps include:

  • Hydrazide cyclization : Use of carbodiimides (e.g., DCC) or thionyl chloride for activating carboxylic acid groups .
  • Coupling reactions : Amide bond formation under reflux conditions (e.g., DMF, 80–100°C) with catalytic triethylamine .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .
    • Optimization : Adjust stoichiometry (1:1.2 molar ratio for coupling), solvent polarity, and reaction time (12–24 hours) to minimize by-products like unreacted sulfonyl intermediates .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound and verifying its structural integrity?

  • Spectroscopy :

  • NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., fluorophenyl singlet at δ 7.2–7.4 ppm, methylsulfonyl triplet at δ 3.2 ppm) .
  • IR : Peaks at 1650–1680 cm⁻¹ (amide C=O) and 1350–1380 cm⁻¹ (sulfonyl S=O) validate functional groups .
    • Chromatography :
  • HPLC : Reverse-phase C18 column (acetonitrile/water gradient) for purity assessment (retention time ~8.5 min) .
  • LC-MS : ESI+ mode to detect molecular ion [M+H]⁺ at m/z 458.1 .

Q. How can researchers design initial biological activity screens to evaluate its antimicrobial or anticancer potential?

  • In vitro assays :

  • Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli) at concentrations 1–100 µg/mL .
  • Anticancer : MTT assay on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ determination after 48-hour exposure .
    • Controls : Include standard drugs (e.g., doxorubicin for cancer, ciprofloxacin for bacteria) and solvent controls (DMSO ≤0.1%) .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in biological activity data across different studies (e.g., inconsistent IC₅₀ values)?

  • Root cause analysis :

  • Compound stability : Test degradation under assay conditions (e.g., pH 7.4 buffer, 37°C) via HPLC .
  • Assay variability : Standardize protocols (e.g., cell passage number, serum concentration) and validate with positive controls .
    • Statistical approaches : Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare replicates and identify outliers .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s selectivity for specific molecular targets?

  • SAR modifications :

  • Fluorophenoxy group : Replace with chloro-/methoxy-substituted phenyl to assess electronic effects on target binding .
  • Methylsulfonylbenzyl : Substitute with carboxamide or ester groups to modulate hydrophobicity .
    • Target profiling :
  • Kinase inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays .
  • Molecular docking : AutoDock Vina to predict binding affinity to COX-2 or tubulin (PDB IDs: 5KIR, 1SA0) .

Q. What computational methods are recommended for predicting metabolic stability and toxicity profiles?

  • In silico tools :

  • ADMET prediction : SwissADME for bioavailability radar (TPSA >90 Ų indicates poor permeability) .
  • Metabolite ID : GLORYx for phase I/II metabolism prediction (e.g., sulfonyl reduction to thiols) .
    • Validation : Compare with in vitro microsomal assays (human liver microsomes, NADPH regeneration system) .

Q. How should researchers design in vivo experiments to validate preclinical efficacy while addressing pharmacokinetic limitations?

  • Dosing regimen :

  • Acute toxicity : Start with 10–50 mg/kg (oral/i.p.) in rodent models, monitoring weight and organ histopathology .
  • Pharmacokinetics : Plasma half-life determination via LC-MS/MS (sampling at 0.5, 2, 6, 24 hours post-dose) .
    • Efficacy models :
  • Xenograft mice : Subcutaneous tumor implantation (e.g., HCT-116 colon cancer), measure tumor volume biweekly .
  • Biomarkers : ELISA for inflammatory cytokines (IL-6, TNF-α) in serum .

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